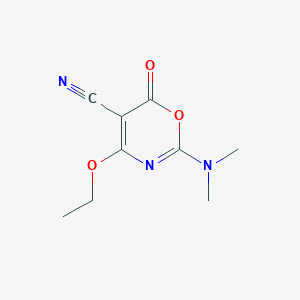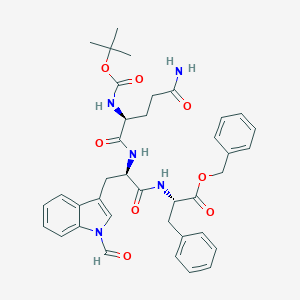
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an oxazine ring
Vorbereitungsmethoden
The synthesis of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves several steps. One common method includes the reaction of dimethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Analyse Chemischer Reaktionen
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like alkyl halides
Wissenschaftliche Forschungsanwendungen
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol lacks the oxazine ring and ethoxy group, making it less complex.
Dimethylaminoquinolines: These compounds share the dimethylamino group but have a quinoline ring instead of an oxazine ring, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
132164-88-6 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-ethoxy-6-oxo-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O3/c1-4-14-7-6(5-10)8(13)15-9(11-7)12(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
MGHCSRIGRPMGHC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Kanonische SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Synonyme |
6H-1,3-Oxazine-5-carbonitrile,2-(dimethylamino)-4-ethoxy-6-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)









